Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate
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Overview
Description
Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C17H24N2O3. This compound features a morpholine ring substituted with a benzyl group and a pyrrolidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the cyclization of amino alcohols and α-haloacid chlorides under specific reaction conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions involving suitable precursors.
Benzylation: The final step involves the benzylation of the morpholine ring, typically using benzyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, various nucleophiles.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate.
Morpholine Derivatives: Compounds like morpholine-4-carboxylate and its analogs also exhibit similar structural features.
Uniqueness: this compound is unique due to the combination of the morpholine ring with both a benzyl group and a pyrrolidine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-17(22-14-15-6-2-1-3-7-15)19-10-11-21-16(13-19)12-18-8-4-5-9-18/h1-3,6-7,16H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXZJNAWLKDMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CN(CCO2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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